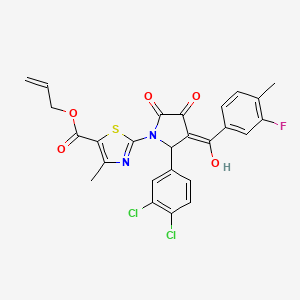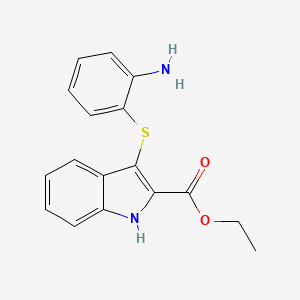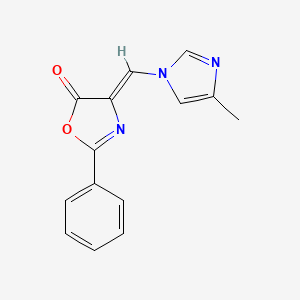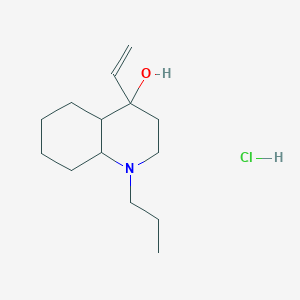
1-Propyl-4-vinyldecahydroquinolin-4-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propyl-4-vinyldecahydroquinolin-4-ol hydrochloride is a synthetic organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a propyl group, a vinyl group, and a decahydroquinoline core The hydrochloride form indicates that it is a salt, which enhances its solubility in water and other polar solvents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propyl-4-vinyldecahydroquinolin-4-ol hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Decahydroquinoline Core: This can be achieved through a hydrogenation reaction of quinoline derivatives under high pressure and in the presence of a suitable catalyst, such as palladium on carbon.
Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides in the presence of a strong base like sodium hydride.
Vinylation: The vinyl group can be introduced through a Heck reaction, where the decahydroquinoline derivative is reacted with a vinyl halide in the presence of a palladium catalyst.
Hydroxylation: The hydroxyl group can be introduced via a hydroxylation reaction using reagents like osmium tetroxide or hydrogen peroxide.
Formation of Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure hydrogenation and efficient catalytic systems is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1-Propyl-4-vinyldecahydroquinolin-4-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation in the presence of a palladium catalyst.
Substitution: The propyl group can be substituted with other alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides with sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: 1-Propyl-4-vinyldecahydroquinolin-4-one.
Reduction: 1-Propyl-4-ethyldecahydroquinolin-4-ol.
Substitution: Various alkyl-substituted decahydroquinoline derivatives.
Aplicaciones Científicas De Investigación
1-Propyl-4-vinyldecahydroquinolin-4-ol hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-Propyl-4-vinyldecahydroquinolin-4-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: A parent compound with a simpler structure, lacking the propyl and vinyl groups.
4-Hydroxyquinoline: Similar in structure but without the decahydro and propyl groups.
1-Propylquinoline: Lacks the vinyl and hydroxyl groups.
Uniqueness
1-Propyl-4-vinyldecahydroquinolin-4-ol hydrochloride is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the propyl, vinyl, and hydroxyl groups, along with the decahydroquinoline core, allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Propiedades
Número CAS |
62233-99-2 |
|---|---|
Fórmula molecular |
C14H26ClNO |
Peso molecular |
259.81 g/mol |
Nombre IUPAC |
4-ethenyl-1-propyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol;hydrochloride |
InChI |
InChI=1S/C14H25NO.ClH/c1-3-10-15-11-9-14(16,4-2)12-7-5-6-8-13(12)15;/h4,12-13,16H,2-3,5-11H2,1H3;1H |
Clave InChI |
FZINBVMTHFAQTH-UHFFFAOYSA-N |
SMILES canónico |
CCCN1CCC(C2C1CCCC2)(C=C)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3-diphenyltetrahydrofuro[3,4-d]isoxazol-4(2H)-one](/img/structure/B12899008.png)

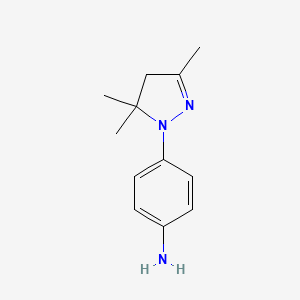
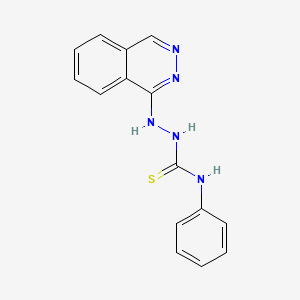
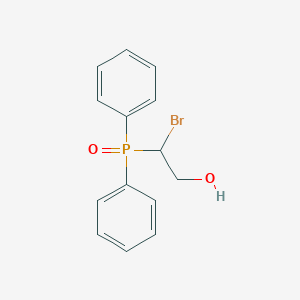
![2-Methyl-4-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5(2H)-one](/img/structure/B12899039.png)
![2-[(Naphthalen-2-yl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B12899044.png)
